molecular formula C21H26N6O B12171561 N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B12171561
M. Wt: 378.5 g/mol
InChI Key: VOHJHQYTYPQZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a piperidine-carboxamide scaffold. Its structure includes a benzyl group at the piperidine nitrogen and an isopropyl substituent at the 3-position of the triazolo ring.

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

N-benzyl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H26N6O/c1-15(2)20-24-23-18-8-9-19(25-27(18)20)26-12-10-17(11-13-26)21(28)22-14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3,(H,22,28)

InChI Key

VOHJHQYTYPQZON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of Piperidine Group: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Benzylation: The final step involves the benzylation of the nitrogen atom, typically using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, benzyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes like carbonic anhydrase and cholinesterase.

    Medicine: Investigated for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzyme active sites, inhibiting their activity. For example, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide.

Comparison with Similar Compounds

N-(4-Chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

  • Key Difference : Substitution of the benzyl group with a 4-chlorobenzyl moiety and a shift in the carboxamide position from piperidine-4 to piperidine-3.
  • However, the altered carboxamide position may reduce binding affinity to certain targets compared to the parent compound .

N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632)

  • Key Difference : Replacement of the piperidine-benzyl group with a phenyl-acetamide chain and a methyl substituent on the triazolo ring.
  • Activity : This compound is a functional inhibitor of Lin28 proteins, used in regenerative medicine and cancer studies. Its simpler structure allows for easier synthesis but lacks the piperidine-carboxamide moiety critical for binding to bromodomains .

AZD5153 (Bromodomain Inhibitor)

  • Key Difference: Incorporation of a methoxy-triazolo[4,3-b]pyridazine group linked to a piperidine-phenoxyethyl chain.
  • Activity: AZD5153 is a bivalent bromodomain and extraterminal (BET) inhibitor with nanomolar affinity. The absence of a benzyl-carboxamide group in this compound highlights the structural flexibility required for BET vs. non-BET targeting .

Pharmacological Activity Comparison

Compound Name Target/Activity Key Structural Feature Reference ID
N-benzyl-1-[3-(propan-2-yl)triazolo... Undisclosed (putative epigenetic target) Benzyl-piperidine-carboxamide linkage [2, 9]
N-(4-Chlorobenzyl)-1-(3-isopropyl)... Unknown (structural analog) 4-Chlorobenzyl, piperidine-3-carboxamide [2]
Lin28-1632 Lin28 protein inhibition Phenyl-acetamide, methyl-triazolo core [4, 8]
AZD5153 BET bromodomain inhibition Methoxy-triazolo, phenoxyethyl chain [9]

Chemical and Physical Properties

Solubility and Stability

  • The benzyl-carboxamide group in the parent compound likely enhances aqueous solubility compared to analogs like Lin28-1632, which lacks polar substituents .
  • Melting points of related triazolo[4,3-b]pyridazine derivatives range from 187–255°C, suggesting moderate thermal stability .

Case Studies

Antitumor Potential

  • Analog SCL-1, featuring a trifluoromethyl-triazolo[4,3-b]pyridazine group, inhibits PD-1/PD-L1 binding (IC₅₀ = 0.8 µM), suggesting that the parent compound’s triazolo core could be optimized for immune checkpoint blockade .

Epigenetic Modulation

  • AZD5153’s success in oncology models demonstrates the triazolo-pyridazine scaffold’s versatility in drug discovery, though substituent choice dictates target specificity .

Biological Activity

N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a piperidine ring linked to a triazolo-pyridazine moiety, which is known for its role in various biological activities. The molecular formula is C25H26N6OC_{25}H_{26}N_6O, and it has been identified as a potential candidate for further pharmacological studies due to its unique structural characteristics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo derivatives, including this compound. In vitro assays have shown that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
BT-4740.99 ± 0.01Induces apoptosis via tubulin polymerization inhibition
HeLaNot specifiedCell cycle arrest at sub-G1 and G2/M phases
MCF-7Not specifiedClonogenic assay shows inhibition of colony formation

In one study, a related compound demonstrated significant cytotoxicity against the BT-474 breast cancer cell line with an IC50 value of 0.99 µM. This effect was attributed to the compound's ability to induce apoptosis and inhibit tubulin polymerization, suggesting a mechanism similar to that of established chemotherapeutic agents .

Anticonvulsant Activity

The triazole ring system has been associated with anticonvulsant properties. Compounds containing this structure have shown efficacy in models of seizure activity. For instance, derivatives were tested against maximal electroshock-induced seizures (MES) in rats, revealing potent anticonvulsant activity with oral ED50 values as low as 3 mg/kg for some analogues .

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in critical pathways:

  • Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
  • Cell Cycle Modulation : Flow cytometric analysis indicates that treated cells exhibit increased populations in the sub-G1 phase, indicative of apoptotic cell death.
  • Reactive Oxygen Species (ROS) Generation : Some triazole derivatives induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazolo derivatives:

  • Synthesis and Screening : A library of substituted triazoles was synthesized and screened for anticancer activity. Notably, one compound exhibited high selectivity towards cancer cells while sparing normal cells .
  • In Vivo Studies : In vivo models have further confirmed the anticancer potential of these compounds. For example, animal studies indicated significant tumor growth inhibition when treated with specific triazole derivatives.
  • Safety Profile : Preliminary toxicity assessments showed that certain derivatives possess acceptable safety margins compared to standard chemotherapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.